molecular formula C22H16O7 B2520659 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate CAS No. 637750-86-8

3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate

Cat. No.: B2520659
CAS No.: 637750-86-8
M. Wt: 392.363
InChI Key: QHUZKFSODAIFHR-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a chromenone derivative featuring a furan-2-carboxylate ester at the 7-position, a 2-methyl substituent on the chromenone core, and a 2-methoxyphenoxy group at the 3-position. Chromenones (4H-chromen-4-one derivatives) are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Key Physicochemical Properties (Inferred from Analogs):

  • Molecular formula: Likely C₂₂H₁₆O₈ (based on structural analogs in ).
  • Synthesis: Analogous compounds are synthesized via esterification of hydroxylated chromenones with acyl chlorides under high-temperature conditions (e.g., 200°C for 4 hours, as seen in ).
  • Stability: The ester linkage may confer susceptibility to hydrolytic degradation, similar to related furan carboxylates .

Properties

IUPAC Name

[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O7/c1-13-21(29-17-7-4-3-6-16(17)25-2)20(23)15-10-9-14(12-19(15)27-13)28-22(24)18-8-5-11-26-18/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUZKFSODAIFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3)OC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically begins with commercially available starting materials such as 2-methoxyphenol, 2-methyl-4H-chromen-4-one, and furan-2-carboxylic acid.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-4-one core, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Scientific Research Applications

Chemistry

In chemistry, 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that chromen-4-one derivatives exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Medicine

In medicine, the compound is explored for its therapeutic potential. Its structural features suggest it could interact with biological targets such as enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chromen-4-one core can bind to active sites of enzymes, inhibiting their activity, while the furan-2-carboxylate moiety can enhance binding affinity and specificity. Pathways involved may include inhibition of oxidative stress and modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound 2-methyl, 2-methoxyphenoxy, furan-2-carboxylate ~406.07 (estimated) Not reported Potential enhanced lipophilicity due to methyl and methoxyphenoxy groups
Compound 6 Furan-2-yl, furan-2-carboxylate 323.03 178–180 Yellow solid; moderate yield (78%); confirmed via ¹H-NMR (DMSO-d₆) and MS
3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl furan-2-carboxylate 4-methoxycarbonylphenoxy 406.07 Not reported Increased polarity due to methoxycarbonyl group; CAS: 637751-33-8
(E)-N-(2-(2-Methoxyphenoxy)ethyl)-3-(9H-carbazol-8-yloxy)prop-2-en-1-amine Carbazolyloxy, methoxyphenoxyethyl Not reported Not reported Pharmacologically relevant impurity; oxidative degradation product

Structural Modifications and Implications

The 2-methoxyphenoxy group introduces a bulky aromatic substituent, which may improve π-π stacking interactions in biological systems compared to simpler phenoxy or furan-2-yl groups .

The methoxycarbonylphenoxy variant () has higher polarity than the target compound, which may reduce membrane permeability .

Biological Activity Considerations: Carbazole-containing analogs () exhibit cardiovascular relevance but differ fundamentally in core structure (carbazole vs. chromenone), highlighting how scaffold choice dictates target specificity . The target compound’s furan carboxylate and methoxyphenoxy groups are absent in pharmacopeial impurities (), suggesting unique degradation pathways or synthetic intermediates .

Biological Activity

3-(2-Methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article reviews various studies highlighting its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a chromenone core, which is known for its diverse biological activities. The methoxyphenoxy group enhances its lipophilicity and binding affinity to biological targets. The overall structure can be represented as follows:

IUPAC Name [3(2methoxyphenoxy)2methyl4oxo4Hchromen7yl]furan2carboxylate\text{IUPAC Name }[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]furan-2-carboxylate

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. In vitro studies have shown that derivatives of chromenones can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast (MCF-7) and lung cancer cells. For instance, a related compound demonstrated an IC50 value of 10.4 μM against AChE, indicating potential for neuroprotective effects alongside anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory potential of chromenone derivatives has been explored through their ability to inhibit cyclooxygenase (COX) enzymes. Inhibition of COX-2 is particularly relevant for reducing inflammation and pain. Compounds similar to 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate have shown moderate inhibitory effects against COX enzymes, suggesting a pathway for developing anti-inflammatory drugs .

Antioxidant Properties

Antioxidant activity is another critical aspect of this compound's biological profile. Studies have demonstrated that chromenones can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly beneficial in preventing chronic diseases associated with oxidative damage .

The mechanism by which 3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl furan-2-carboxylate exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound interacts with various enzymes, including COX and lipoxygenases, modulating their activity and reducing inflammatory responses.
  • Cell Signaling Pathways : It may influence signaling pathways related to apoptosis and cell proliferation through receptor interactions.
  • Free Radical Scavenging : The presence of functional groups allows the compound to donate electrons to free radicals, neutralizing them and preventing cellular damage.

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated significant cytotoxicity against MCF-7 cells with an IC50 of 10.4 μM .
Study 2Showed moderate inhibition of COX enzymes, indicating potential anti-inflammatory applications .
Study 3Evaluated antioxidant capacity using DPPH assay, confirming the compound's ability to scavenge free radicals .

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